Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Description
Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene and pyran ring system. This ester derivative is structurally related to thienopyridine-class pharmaceuticals, such as clopidogrel, but differs in its pyran core (vs. pyridine) and substituent positions . It is often utilized as a synthetic intermediate in medicinal chemistry, particularly for developing antiplatelet agents and other cardiovascular drugs. The compound’s synthesis typically involves cyclization and esterification steps, as seen in analogous thienopyridine derivatives .
Properties
IUPAC Name |
methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-11-9(10)8-4-6-5-12-3-2-7(6)13-8/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSRJMVRBIVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thieno[3,2-c]pyran Core
The core thieno[3,2-c]pyran scaffold is typically constructed via cyclization reactions involving precursors such as 4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles and methyl thioglycolate. The reaction is catalyzed by organocatalysts like L-proline in the presence of a base such as triethylamine, carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~90 °C). The process involves nucleophilic attack and ring closure to form the fused bicyclic system.
Esterification and Functional Group Introduction
After formation of the bicyclic skeleton, the methyl ester group at the 2-position is introduced or retained depending on the starting materials. Esterification may be achieved via methylation of the corresponding carboxylic acid or by using methyl thioglycolate as a reagent that incorporates the ester moiety during ring formation.
Detailed Preparation Method (Representative Procedure)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile (0.5 mmol), methyl thioglycolate (0.75 mmol), L-proline (30 mol%), triethylamine (20 mol%), DMSO (4 mL), 90 °C, 8-9 h | Stirred mixture to promote cyclization and formation of thieno[3,2-c]pyran core with methyl ester functionality |
| 2 | Reaction monitored by thin-layer chromatography (TLC) | To confirm completion |
| 3 | Reaction mixture poured into crushed ice with vigorous stirring | To precipitate the product |
| 4 | Filtration and drying of precipitate | Isolation of crude product |
| 5 | Purification by column chromatography (eluent: 1:1 hexane:dichloromethane) | To obtain pure methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate |
This method yields the target compound in good yield and purity, suitable for further applications and studies.
Catalytic and Reaction Condition Insights
- Catalysts : L-proline serves as an organocatalyst facilitating the cyclization by activating nucleophiles and stabilizing intermediates. Triethylamine acts as a base to deprotonate intermediates and promote reaction progression.
- Solvent : DMSO is preferred for its high polarity and ability to dissolve both organic and inorganic reagents, enabling efficient molecular interactions.
- Temperature : Elevated temperature (~90 °C) is essential to overcome activation barriers for ring closure.
- Reaction Time : Typically 8–9 hours to ensure completion.
Alternative Synthetic Routes and Variations
While the above method is well-documented, other synthetic approaches reported in literature include:
- One-pot tandem Knoevenagel condensation/Michael addition/cyclization : Used for related 4H-pyran derivatives, this strategy involves reacting aryl aldehydes, malononitrile, and β-ketoesters under mild conditions to form pyran rings, which can be adapted for thieno[3,2-c]pyran systems.
- Use of methyl thioglycolate with substituted pyran precursors : Variations in substituents on the pyran ring or thiophene ring allow for tuning of photophysical properties and biological activity.
- Mesylation and amination steps : For derivatives, mesylation of hydroxyl intermediates followed by nucleophilic substitution with amines has been employed to modify the thieno[3,2-c]pyran scaffold.
Summary Table of Preparation Methods
Research Findings and Applications Related to Preparation
- The organocatalytic approach using L-proline and triethylamine is noted for producing thermally stable thieno[3,2-c]pyrans with high fluorescence quantum yields, indicating the method’s utility for synthesizing compounds with photophysical applications.
- The preparation method allows for structural diversification by varying aryl substituents, enabling the synthesis of a range of derivatives for pharmaceutical and material science research.
- Ester functionality introduced during synthesis provides a handle for further chemical modifications, such as amide formation or hydrolysis to carboxylic acids, broadening the compound’s utility.
Chemical Reactions Analysis
Oxidation Reactions
The thieno[3,2-c]pyran system undergoes selective oxidation at the sulfur atom or conjugated double bonds:
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Sulfur oxidation : Treatment with or converts the thiophene sulfur to sulfoxide () or sulfone () derivatives. Controlled conditions (0–5°C, ) favor sulfoxide formation, while elevated temperatures (60–80°C) promote sulfones.
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Aromatic ring oxidation : Strong oxidants like or cleave the thiophene ring, yielding dicarboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfur oxidation | , 0–5°C | Sulfoxide |
| Sulfur oxidation | , 60–80°C | Sulfone |
| Ring oxidation | , acidic | 2,5-Dicarboxylic acid derivatives |
Nucleophilic Substitution
The methyl ester group participates in hydrolysis and transesterification:
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Saponification : Alkaline hydrolysis (, ) yields 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a precursor for amide coupling.
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Aminolysis : Reaction with primary amines () in produces carboxamides, often used in drug discovery.
The sulfur atom also engages in nucleophilic substitutions. For example, treatment with or under basic conditions (, ) generates thioether derivatives.
Cycloaddition and Ring-Opening Reactions
The dihydro-pyran moiety enables [4+2] Diels-Alder reactions:
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With electron-deficient dienophiles (e.g., maleic anhydride), the compound forms bicyclic adducts at 80–100°C.
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Ring-opening via acid-catalyzed hydrolysis (, ) yields linear thiophene-polyol derivatives.
Functionalization at the 6,7-Dihydro Position
Hydrogenation using under reduces the 6,7-dihydro ring to a fully saturated tetrahydro-thieno[3,2-c]pyran system, altering its electronic properties. Selective deuteration at these positions is achievable via exchange under basic conditions.
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions occur at the thiophene C-5 position when functionalized with a boronic ester. For example, coupling with aryl bromides (, ) introduces biaryl groups .
Mechanistic Insights
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Oxidation : Proceeds via radical intermediates confirmed by ESR studies under treatment.
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Substitution : The methyl ester’s reactivity follows an pathway, as evidenced by kinetic isotope effects.
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Electronic effects : DFT calculations show the thieno[3,2-c]pyran core has a HOMO-LUMO gap of 3.40 eV, favoring electrophilic attacks at sulfur and nucleophilic reactions at the ester group .
Scientific Research Applications
Synthetic Applications
Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of more complex molecules.
Reactions Involving this compound
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield thiols or other reduced forms.
- Substitution Reactions : Participates in substitution reactions under acidic or basic conditions.
Biological Research Applications
The compound has shown promise in biological studies, particularly in the areas of enzyme inhibition and biochemical assays. Its unique structure allows it to interact with specific molecular targets, potentially modulating biological pathways.
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties such as conductivity and fluorescence. These properties are crucial for applications in electronics and photonics.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.
Case Study 2: Material Development
Research highlighted the use of this compound in synthesizing conductive polymers. The resultant materials showed enhanced electrical properties compared to traditional polymers.
Mechanism of Action
The mechanism by which Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
- Key Differences : The ethyl ester analog shares the same core structure but replaces the methyl ester group with an ethyl moiety. This substitution marginally increases lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
- Synthetic Utility : Both methyl and ethyl esters serve as intermediates in drug synthesis, but the ethyl variant is often selected for reactions requiring slower hydrolysis rates .
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid
- Functional Group Impact : The free carboxylic acid derivative lacks the ester group, resulting in higher polarity and reduced bioavailability compared to the methyl ester. This form is primarily used in salt formation or conjugation reactions .
- Physicochemical Data: Property Methyl Ester Carboxylic Acid Molecular Formula C9H10O3S C8H8O3S Molecular Weight 198.24 g/mol 184.21 g/mol CAS Number Not explicitly listed 933747-41-2 Solubility Moderate in organic solvents Poor in non-polar solvents .
Isomeric and Positional Variants
5,7-Dihydro-4H-thieno[2,3-c]pyranyl Derivatives
- Structural Variation : The thiophene ring is fused at the [2,3-c] position instead of [3,2-c], altering the electronic distribution and steric environment. This impacts binding affinity in biological targets, as seen in clopidogrel impurities .
- Pharmacological Relevance: Such isomers are often process-related impurities in thienopyridine synthesis and must be controlled to <0.1% in active pharmaceutical ingredients (APIs) .
Pharmacologically Active Derivatives
Clopidogrel Hydrogen Sulfate
- Core Similarities: Clopidogrel shares the thienopyridine backbone but incorporates a pyridine ring and a chiral acetamide group. The methyl ester in clopidogrel is critical for its prodrug activation via hepatic hydrolysis .
- Key Contrasts: Parameter Methyl 6,7-dihydro-thienopyran-2-carboxylate Clopidogrel (S-enantiomer) Core Structure Pyran Pyridine Bioactivity Intermediate (non-therapeutic) Prodrug (antiplatelet agent) Chirality Not reported S-enantiomer required for activity Degradation Pathway Ester hydrolysis CYP450-mediated oxidation .
Biological Activity
Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate (CAS No. 1823277-91-3) is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : 198.24 g/mol
- Boiling Point : 357.8 ± 42.0 °C (predicted)
- Density : 1.281 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : There is evidence indicating that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting its role in modulating metabolic diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : One effective approach involves the reaction of phenylglyoxal hydrate with other reactants under reflux conditions in ethanol, yielding high purity products .
- Catalytic Processes : Recent advances in organocatalytic processes have been reported to enhance the yield and selectivity of similar compounds, indicating a promising avenue for synthesizing derivatives with enhanced biological activity .
Table 1: Summary of Biological Activities
Case Study Analysis
A study conducted by researchers highlighted the compound's role as a phosphodiesterase IV inhibitor. It was found to significantly reduce inflammation markers in cellular models, suggesting its therapeutic potential in treating inflammatory diseases . Furthermore, another investigation showed promising results regarding its antioxidant capabilities, indicating that it could mitigate oxidative damage in neuronal cells .
Future Directions
The biological activity of this compound opens several avenues for future research:
- Mechanistic Studies : Further investigations are needed to elucidate the mechanisms underlying its biological activities.
- Therapeutic Applications : Given its enzyme inhibition properties, exploring its use in treating metabolic disorders and inflammatory conditions could be beneficial.
- Derivatives Exploration : Synthesizing and testing derivatives may yield compounds with improved efficacy and specificity for targeted biological applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate?
- Methodology :
- Step 1 : Condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives with methyl α-bromo esters (e.g., methyl α-bromo-2-chlorophenyl acetate) under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) .
- Step 2 : Acid-catalyzed esterification of the carboxylic acid precursor (6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid) using methanol and sulfuric acid .
- Key Reagents : Methyl α-bromo esters, H₂SO₄, chiral resolving agents (e.g., laevorotatory camphor-10-sulphonic acid) for enantiomeric separation .
Q. How is the compound characterized using spectroscopic techniques?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm the thienopyran ring structure and ester group. Key signals include δ ~3.7 ppm (ester methyl group) and δ ~2.5–4.0 ppm (dihydro-pyran protons) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., C₁₀H₁₂O₃S: expected [M+H]⁺ = 213.05) .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 220–260 nm for purity assessment .
Q. What are the recommended storage and handling protocols?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. Incompatible with strong oxidizers (e.g., KMnO₄) .
Advanced Research Questions
Q. How can racemization during synthesis be minimized or addressed?
- Strategies :
- Temperature Control : Limit reaction temperatures to <60°C during esterification to prevent thermal racemization .
- Chiral Resolution : Use chiral acids (e.g., camphor sulfonic acid) to separate enantiomers via diastereomeric salt crystallization .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What methods are effective for resolving enantiomeric impurities?
- Approaches :
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts (e.g., Shvo’s catalyst) to enhance yield of the desired enantiomer .
- Chromatography : Simulated moving bed (SMB) chromatography for large-scale separation .
Q. How can researchers analyze and quantify related process impurities?
- Protocol :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed carboxylic acid, des-methyl analogs). Reference standards for Clopidogrel-related impurities (e.g., USP Clopidogrel Impurity C) can guide method development .
- Quantification : Gradient HPLC (0.1% TFA in water/acetonitrile) with calibration curves for impurities detected at 0.1–1.0% levels .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Critical Considerations :
- Reaction Heterogeneity : Optimize mixing efficiency in large reactors to avoid localized overheating, which promotes racemization .
- Catalyst Loading : Scale chiral catalysts proportionally (e.g., 10 mol% for asymmetric induction) and recycle via membrane filtration .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of ee and intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
